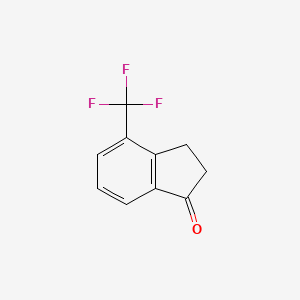

4-(Trifluoromethyl)-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVBFMQEZSEGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620112 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68755-42-0 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluormethyl)-indan-1-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)-1-indanone is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (-CF3) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As a derivative of 1-indanone, a scaffold present in numerous biologically active compounds, 4-(trifluoromethyl)-1-indanone serves as a crucial starting material for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation. This guide provides a comprehensive overview of the key physicochemical characteristics of 4-(Trifluoromethyl)-1-indanone, supported by detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the core physical properties of 4-(Trifluoromethyl)-1-indanone is presented below. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇F₃O | |

| Molecular Weight | 200.16 g/mol | |

| CAS Number | 68755-42-0 | |

| Appearance | White to off-white crystalline powder or liquid | |

| Melting Point | 38-42 °C | |

| Boiling Point | 67-72 °C | |

| Purity | ≥95% to ≥97% (typical) |

Solubility Characteristics

Predicted Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, dichloromethane, and chloroform.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol.

-

Low Solubility: Expected in nonpolar solvents such as hexane and heptane.

-

Insoluble: Expected in water.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the qualitative solubility of 4-(Trifluoromethyl)-1-indanone in various solvents.

Materials:

-

4-(Trifluoromethyl)-1-indanone

-

A selection of solvents (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, water)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of 4-(Trifluoromethyl)-1-indanone into a small, dry test tube.

-

Add the selected solvent dropwise (approximately 0.5 mL to start) to the test tube.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.

Causality: The trifluoromethyl group increases the lipophilicity of the indanone core. Therefore, it is expected to be more soluble in organic solvents than in water. The ketone functional group can act as a hydrogen bond acceptor, which may contribute to its solubility in protic solvents.

Spectroscopic Profile

The spectroscopic data for 4-(Trifluoromethyl)-1-indanone are essential for its identification and characterization. While experimentally obtained spectra are the gold standard, the following sections provide predicted spectral characteristics based on the analysis of analogous compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (3H): Expect complex multiplets in the range of δ 7.5-8.0 ppm. The electron-withdrawing trifluoromethyl group will deshield the aromatic protons.

-

Methylene Protons (4H): Two triplets corresponding to the two methylene groups of the indanone ring are expected in the range of δ 2.5-3.5 ppm. The protons adjacent to the carbonyl group will be more deshielded.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon (C=O): A singlet in the region of δ 190-200 ppm.

-

Aromatic Carbons (6C): Multiple signals in the aromatic region (δ 120-150 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃): A quartet in the region of δ 120-130 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz).

-

Methylene Carbons (2C): Two signals in the aliphatic region (δ 25-40 ppm).

Predicted ¹⁹F NMR Spectrum (in CDCl₃):

-

A singlet for the -CF₃ group is expected in the range of δ -60 to -65 ppm (relative to CFCl₃). The chemical shift is characteristic of an aromatic trifluoromethyl group.

Experimental Protocol for NMR Spectroscopy

This protocol describes the standard procedure for acquiring NMR spectra of 4-(Trifluoromethyl)-1-indanone.

Materials:

-

4-(Trifluoromethyl)-1-indanone

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Accurately weigh 10-20 mg of 4-(Trifluoromethyl)-1-indanone and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to dissolve the sample completely.

-

Transfer the solution to an NMR tube using a pipette.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks in ¹H NMR. The concentration of the sample is optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands (ATR):

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1700-1720 cm⁻¹.

-

C-F Stretch (Trifluoromethyl): Strong absorptions in the range of 1100-1350 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy

This protocol details the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Materials:

-

4-(Trifluoromethyl)-1-indanone

-

FT-IR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of 4-(Trifluoromethyl)-1-indanone powder onto the ATR crystal.

-

Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Causality: The ATR technique is favored for its minimal sample preparation and non-destructive nature. Good contact between the sample and the ATR crystal is essential for obtaining a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

Loss of CO (M-28): A peak at m/z = 172.

-

Loss of CF₃ (M-69): A peak at m/z = 131.

-

Further fragmentation of the aromatic ring system.

-

Experimental Protocol for GC-MS Analysis

This protocol describes a typical method for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

4-(Trifluoromethyl)-1-indanone

-

Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS system with an EI source

Procedure:

-

Prepare a dilute solution of 4-(Trifluoromethyl)-1-indanone (approximately 1 mg/mL) in a suitable volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The compound will be separated on the GC column and then enter the mass spectrometer.

-

The mass spectrometer will ionize the molecules (typically at 70 eV for EI) and detect the resulting ions.

-

Analyze the mass spectrum of the peak corresponding to 4-(Trifluoromethyl)-1-indanone to determine the molecular ion and fragmentation pattern.

Causality: GC is used to separate the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the compound of interest. Electron ionization is a high-energy technique that causes fragmentation, providing valuable structural information.

Safety and Handling

4-(Trifluoromethyl)-1-indanone should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

4-(Trifluoromethyl)-1-indanone is a valuable building block in modern drug discovery, and a comprehensive understanding of its physical properties is essential for its effective application. This guide has provided a detailed overview of its key physicochemical characteristics, including predicted solubility and spectroscopic data. The experimental protocols included herein offer a framework for researchers to verify these properties and ensure the quality and identity of this important synthetic intermediate. By leveraging this information, scientists can better design and execute synthetic routes and develop novel compounds with therapeutic potential.

References

-

Electronic Supplementary Information (ESI) for "Real-time monitoring of the Ruppert–Prakash reaction in continuous-flow by benchtop NMR spectroscopy". The Royal Society of Chemistry. [Link]

-

SouthernBiotech. (2021, July 7). Safety Data Sheet: Fluoromount-G®. [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". The Royal Society of Chemistry. [Link]

-

Supporting Information for "Copper-catalyzed aerobic oxidative sulfonylation of terminal alkynes with sodium sulfinates leading to (E)-vinyl sulfones and β-keto sulfones". The Royal Society of Chemistry. [Link]

-

INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet. [Link]

-

University of California, Davis. 19Flourine NMR. [Link]

-

Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Supporting Information for "A general and efficient copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids with an electrophilic trifluoromethylating reagent". The Royal Society of Chemistry. [Link]

-

National Institutes of Health. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

Supporting Information for "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with Potassium Aryl- and Heteroaryltrifluoroborates". The Royal Society of Chemistry. [Link]

-

University of Colorado Boulder. Interpretation of mass spectra. [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

SciELO. Article. [Link]

- Filo. *Analyze the 1H NMR spectrum

4-(Trifluoromethyl)-1-indanone molecular weight and formula

An In-Depth Technical Guide to 4-(Trifluoromethyl)-1-indanone: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

4-(Trifluoromethyl)-1-indanone is a fluorinated building block of significant interest in medicinal chemistry and drug development. Its structure combines the proven biological relevance of the 1-indanone scaffold with the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group. The indanone core is a privileged structure found in numerous pharmacologically active compounds, most notably the anti-Alzheimer's drug Donepezil.[1][2] The incorporation of a CF₃ group, a common bioisostere for a methyl group, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and critical applications of 4-(Trifluoromethyl)-1-indanone, with a focus on its role as a key intermediate in the development of novel therapeutics.

Core Physicochemical and Structural Properties

4-(Trifluoromethyl)-1-indanone is a solid at room temperature with a distinct molecular architecture that makes it a versatile reactant in organic synthesis. Its key identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇F₃O | [5] |

| Molecular Weight | 200.16 g/mol | [5] |

| IUPAC Name | 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one | [5] |

| CAS Number | 68755-42-0 | [5] |

| Appearance | Crystalline Solid | - |

| Melting Point | 38°C to 42°C | [5] |

| Boiling Point | 67°C to 72°C @ 0.1 mmHg | [5] |

| Flash Point | >108°C | [5] |

| SMILES | C1CC(=O)C2=C1C(=CC=C2)C(F)(F)F | [5] |

| InChI Key | LJVBFMQEZSEGRL-UHFFFAOYSA-N | [5] |

Synthesis of 4-(Trifluoromethyl)-1-indanone: Mechanisms and Protocols

The construction of the 1-indanone core is most frequently achieved via an intramolecular Friedel-Crafts reaction, a robust and widely-used method for forming cyclic ketones.[6][7] This involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, the acyl chloride.

Guiding Principle: The Intramolecular Friedel-Crafts Acylation

The underlying logic of this synthetic approach is the electrophilic aromatic substitution reaction. A strong Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid) is used to generate a highly electrophilic acylium ion from the propanoic acid side chain. This electrophile is then attacked by the electron-rich aromatic ring, leading to ring closure. The choice of catalyst and reaction conditions is critical; stronger acids and higher temperatures may be needed for less reactive aromatic rings, while milder conditions suffice for activated systems or when using a pre-formed acyl chloride.[8]

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol: Cyclization via Organolithium

An alternative and specific method for the synthesis of 4-(Trifluoromethyl)-1-indanone has been documented, utilizing an intramolecular cyclization of a brominated precursor facilitated by an organolithium reagent.[5] This approach leverages the halogen-metal exchange capabilities of n-butyllithium to generate a nucleophilic aryl species that subsequently attacks the carboxylic acid side chain to induce ring closure.

Starting Material: β-(2-bromo-5-(trifluoromethyl)phenyl)propionic acid. Key Reagent: n-Butyllithium (n-BuLi).

Causality of Experimental Choices:

-

n-Butyllithium: This strong organometallic base serves two purposes. First, it acts as a lithiating agent, replacing the bromine atom on the aromatic ring with lithium. This inverts the polarity of that carbon, turning it from an electrophilic site into a potent nucleophile. Second, it deprotonates the carboxylic acid.

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic solvents like water. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.

-

Low Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to control the high reactivity of the organolithium species and prevent unwanted side reactions.

Step-by-Step Protocol:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with β-(2-bromo-5-(trifluoromethyl)phenyl)propionic acid dissolved in an anhydrous ether solvent (e.g., THF).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: A solution of n-butyllithium in hexanes is added dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.

-

Reaction: The mixture is stirred at low temperature for 2-3 hours, allowing the cyclization to proceed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation (67°-72° C at 0.1 torr) to yield pure 4-(Trifluoromethyl)-1-indanone.[5]

Caption: Experimental workflow for the synthesis of 4-(Trifluoromethyl)-1-indanone.

Key Applications in Drug Discovery

The true value of 4-(Trifluoromethyl)-1-indanone for drug development professionals lies in its role as a versatile starting material for more complex, biologically active molecules. Its trifluoromethyl group provides a key metabolic blocking position, while the ketone functional group is a handle for a wide range of subsequent chemical transformations.

Precursor to the Chymase Inhibitor Fulacimstat (BAY 1142524)

A prominent example of its application is in the synthesis of Fulacimstat, a potent and selective inhibitor of chymase.[9] Chymase is an enzyme released from mast cells that plays a role in tissue remodeling and inflammation.[9] Inhibiting chymase is being explored as a novel profibrinolytic approach for resolving blood clots with a potentially lower risk of bleeding compared to traditional therapies.[9]

In the synthesis of Fulacimstat, 4-(Trifluoromethyl)-1-indanone undergoes a critical asymmetric transfer hydrogenation reaction. This step converts the prochiral ketone into a specific chiral alcohol, setting the stereochemistry required for the final drug's biological activity.

Reaction Causality:

-

Asymmetric Synthesis: The biological targets of drugs are chiral; therefore, producing a single enantiomer of a drug is crucial for maximizing efficacy and minimizing potential side effects.

-

Transfer Hydrogenation: This method uses a stable, easy-to-handle hydrogen source (like formic acid) in combination with a chiral catalyst to achieve the reduction, which is often more practical for large-scale synthesis than using high-pressure hydrogen gas. The (S,S)-TsDPEN ligand on the Ruthenium catalyst is specifically designed to control the facial selectivity of the hydride addition, leading to the desired (S)-alcohol.

Caption: Role of 4-(Trifluoromethyl)-1-indanone in Fulacimstat synthesis.

Conclusion

4-(Trifluoromethyl)-1-indanone is more than a simple chemical; it is an enabling tool for medicinal chemists. Its molecular formula (C₁₀H₇F₃O) and weight (200.16 g/mol ) represent a carefully designed scaffold that provides both a reactive ketone handle and a metabolically robust trifluoromethyl group. The synthetic routes to this compound, particularly via intramolecular cyclizations, are well-established, allowing for its reliable production. Its demonstrated use as a key precursor in the synthesis of advanced clinical candidates like the chymase inhibitor Fulacimstat underscores its importance and authoritative grounding in modern drug discovery. For researchers and scientists, 4-(Trifluoromethyl)-1-indanone represents a valuable building block for developing the next generation of targeted therapeutics.

References

-

PrepChem. (n.d.). Synthesis of 4-trifluoromethyl-1-indanone. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

BORIS Portal - Universität Bern. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Retrieved from [Link]

-

Kowalska, T., & Sajewicz, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

-

Leah4sci. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of various indanones and bioactive natural products containing.... Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

De Meester, C., et al. (2019). Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution. Journal of Medicinal Chemistry, 62(17), 7936–7960. Retrieved from [Link]

-

MDPI. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Retrieved from [Link]

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 981-993. Retrieved from [Link]

-

ChemRxiv. (n.d.). Indanone Building Blocks from Lignin Related C-9 Platform Molecules. Retrieved from [Link]

-

ResearchGate. (2017). Recent developments in biological activities of indanones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). Fluorides. Retrieved from [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Solvent Selection for 4-(Trifluoromethyl)-1-indanone

Executive Summary

This technical guide provides a comprehensive solubility profile and solvent selection framework for 4-(Trifluoromethyl)-1-indanone (CAS: 68755-42-0).[1] As a critical fluorinated intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), understanding its dissolution thermodynamics is essential for process optimization.[1]

Due to the specific position of the trifluoromethyl group and the compound's low melting point (38–42 °C), this molecule exhibits unique phase behaviors—specifically a tendency to "oil out" rather than crystallize in certain solvent systems.[1] This guide moves beyond static data tables to provide a dynamic protocol for solubility determination and solvent selection strategies for synthesis and purification.

Physicochemical Profile & Structural Implications[1][2][3][4][5]

To predict solubility behavior, we must first analyze the structural determinants of the molecule.[1]

| Property | Value | Implication for Solubility |

| Molecular Weight | 200.16 g/mol | Low MW facilitates dissolution in a broad range of solvents.[1] |

| Melting Point | 38–42 °C | CRITICAL: The low lattice energy suggests very high solubility in most organic solvents at room temperature.[1] It also indicates a high risk of oiling out during recrystallization.[1] |

| LogP (Predicted) | ~2.6 – 2.9 | Moderately lipophilic.[1] Poor water solubility; high affinity for non-polar and chlorinated solvents.[1] |

| H-Bond Acceptors | 1 (Carbonyl) | Good solubility in protic solvents (Alcohols) via H-bonding.[1] |

| H-Bond Donors | 0 | Cannot self-associate via H-bonds, lowering the energy barrier for dissolution.[1] |

| Fluorine Effect | -CF₃ Group | Increases lipophilicity and density.[1] Enhances solubility in halogenated solvents (DCM, Chloroform) and fluorinated media.[1] |

The "Fluorine Effect" on Solvation

The trifluoromethyl group is strongly electron-withdrawing, creating a dipole moment that opposes the carbonyl group.[1] However, its primary contribution to solubility is hydrophobicity .[1] Unlike the non-fluorinated parent 1-indanone, the 4-CF₃ analog shows significantly reduced solubility in water but enhanced interaction with lipophilic zones of complex solvents.

Solubility Landscape: Empirical & Predicted Classes[1]

While exact saturation points (mg/mL) vary by lot and purity, the following classification is derived from the compound's thermodynamic properties and standard behavior of fluorinated aromatic ketones.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like." The polarizable chlorine atoms interact favorably with the aromatic ring and CF₃ group.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent (>100 mg/mL) | High dipole moments stabilize the ketone.[1] Warning: Difficult to remove due to high boiling points.[1] |

| Esters & Ethers | Ethyl Acetate, THF, MTBE | High (>50 mg/mL) | Good general solvents.[1] THF coordinates well; Ethyl Acetate is ideal for extraction.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Soluble due to H-bonding with the carbonyl. Solubility decreases as the alkyl chain of the alcohol lengthens.[1] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low to Moderate | The polar carbonyl reduces affinity.[1] Often used as anti-solvents to induce precipitation.[1] |

| Aqueous | Water, PBS | Insoluble (<0.1 mg/mL) | The hydrophobic CF₃ and aromatic ring dominate.[1] |

Experimental Protocol: Saturation Solubility Determination

For regulatory filing or critical process design, rely only on empirically determined data.[1] Use the following Shake-Flask Method , which is the gold standard for solubility profiling.

Workflow Visualization

The following diagram outlines the decision logic and workflow for determining solubility and handling the "oiling out" phenomenon common with this low-melting solid.

Caption: Step-by-step workflow for determining saturation solubility, accounting for the compound's tendency to form oils.

Detailed Methodology

-

Preparation: Place approximately 50 mg of 4-(Trifluoromethyl)-1-indanone into a clear HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Observation:

-

Equilibration: Cap the vial and agitate (orbital shaker or magnetic stir bar) at 25 °C for 24 hours.

-

Filtration: Filter the supernatant using a syringe filter compatible with the solvent (e.g., PTFE for organics).[1]

-

Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (typically 254 nm) against a standard curve.

Applications in Synthesis & Purification[1]

Choosing the right solvent is a balance between solubility power and recovery potential.[1]

A. Reaction Solvent Selection

For reactions involving 4-(Trifluoromethyl)-1-indanone (e.g., reduction, Grignard addition, or condensation):

-

Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1]

-

Why: These solvents provide high solubility at low temperatures (0 °C to RT), which is essential to prevent side reactions.[1] The compound is fully miscible in these, ensuring homogenous kinetics.[1]

B. Purification (Crystallization vs. Chromatography)

Because the melting point is ~40 °C, recrystallization is extremely difficult .[1] The compound will likely separate as an oil (liquid-liquid phase separation) before it crystallizes.[1]

-

Strategy 1: Radial/Flash Chromatography (Preferred) [1]

-

Eluent: Hexane : Ethyl Acetate gradient (Start 95:5, ramp to 80:20).

-

Loading Solvent: Dissolve the crude oil in a minimum volume of DCM before loading onto the silica column.[1]

-

-

Strategy 2: Low-Temperature Precipitation

Solvent Selection Decision Tree

Caption: Decision tree for selecting solvents based on process goals, highlighting the risks of crystallization.

References

-

Thermo Scientific Chemicals. (2024).[1] 4-(Trifluoromethyl)-1-indanone Product Specifications. Fisher Scientific.[1] Link[1]

-

PubChem. (2024).[1][2][3] Compound Summary: 1-Indanone Derivatives. National Center for Biotechnology Information.[1] Link

-

Lide, D. R. (Ed.).[1] (2009).[1] CRC Handbook of Chemistry and Physics (90th ed.).[1] CRC Press.[1] (General reference for solubility parameters of fluorinated ketones).

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Source for solvent polarity and solubility mechanisms).[1]

Sources

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-(Trifluoromethyl)-1-indanone

Introduction

4-(Trifluoromethyl)-1-indanone (CAS No: 68755-42-0) is a fluorinated bicyclic aromatic ketone of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring an indanone core with a trifluoromethyl substituent, imparts unique electronic properties that are valuable in the design of novel therapeutic agents.[3] Accurate structural elucidation and characterization are paramount for its application in synthesis and biological screening. This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) data for 4-(Trifluoromethyl)-1-indanone, offering field-proven insights into data acquisition and interpretation for researchers and drug development professionals.

Molecular Structure and Properties

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇F₃O | [4][5][6] |

| Molecular Weight | 200.16 g/mol | [7] |

| CAS Number | 68755-42-0 | [4][8][9] |

| Physical Form | White to yellow crystalline powder or liquid | [4][5] |

Below is the chemical structure of 4-(Trifluoromethyl)-1-indanone with atom numbering for reference in data interpretation.

Caption: Molecular structure of 4-(Trifluoromethyl)-1-indanone.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a unique "fingerprint" for the compound. For 4-(Trifluoromethyl)-1-indanone, the key is to identify the characteristic absorptions of the aryl ketone, the trifluoromethyl group, and the aromatic and aliphatic C-H bonds.

Predicted FT-IR Spectral Data

The following table summarizes the predicted key infrared absorption bands for 4-(Trifluoromethyl)-1-indanone. These predictions are grounded in established vibrational frequency ranges for specific functional groups and data from analogous structures.[10][11]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Notes |

| C-H (Aromatic) | ~ 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (Aliphatic) | ~ 3000 - 2850 | Medium-Strong | Symmetric and asymmetric stretching of the methylene (-CH₂) groups in the five-membered ring. |

| C=O (Aryl Ketone) | ~ 1715 - 1695 | Strong | The carbonyl stretch is a prominent and sharp peak. Conjugation with the aromatic ring slightly lowers its frequency compared to a simple aliphatic ketone. The electron-withdrawing CF₃ group may slightly increase this frequency. A related indenopyrazole shows a C=O stretch at 1708 cm⁻¹.[12] |

| C=C (Aromatic) | ~ 1610 - 1450 | Medium-Weak | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. Often appear as a set of two to four sharp bands. |

| C-F (Trifluoromethyl) | ~ 1350 - 1100 | Strong, Broad | The C-F stretching vibrations of the CF₃ group are typically very strong and often appear as multiple, broad absorption bands due to symmetric and asymmetric stretching modes. A key diagnostic feature for this molecule.[12] |

| C-H (Out-of-Plane Bend) | ~ 900 - 700 | Strong | Bending vibrations of the aromatic C-H bonds. The specific pattern can sometimes help deduce the substitution pattern on the benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring FT-IR data for solid powders or liquids due to its minimal sample preparation and high reproducibility.[13]

Objective: To obtain a high-quality infrared spectrum of 4-(Trifluoromethyl)-1-indanone in the mid-IR range (4000-400 cm⁻¹).

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal), is powered on and has undergone its startup diagnostics.

-

Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.[13]

-

Sample Application: Place a small amount of the 4-(Trifluoromethyl)-1-indanone powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Pressure Application: Use the ATR pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal surface, which is essential for a strong signal.

-

Data Acquisition:

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹, which is standard for most qualitative analyses.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.[13]

-

Initiate the scan. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, retract the pressure clamp, and carefully clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, non-abrasive wipe.

FT-IR Analysis Workflow Diagram

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial structural information based on its fragmentation pattern. For 4-(Trifluoromethyl)-1-indanone, Electron Ionization (EI) is a common and effective ionization method.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular weight of C₁₀H₇F₃O is 200.16. In EI-MS, we expect to see a molecular ion peak (M⁺˙) at m/z 200. The fragmentation pattern is predicted based on the stability of the resulting cations and neutral losses, following established fragmentation rules for ketones and aromatic compounds.[13][14]

| m/z | Proposed Fragment | Relative Abundance | Rationale and Notes |

| 200 | [M]⁺˙ | High | The molecular ion peak. Aromatic systems often give a prominent molecular ion peak. |

| 172 | [M - CO]⁺˙ | High | Loss of a neutral carbon monoxide molecule via alpha-cleavage is a very common and characteristic fragmentation pathway for ketones.[13][15] This is often the base peak for indanones. |

| 171 | [M - CHO]⁺ | Medium | Loss of a formyl radical, another possible fragmentation adjacent to the carbonyl group. |

| 131 | [M - CF₃]⁺ | Medium | Cleavage of the C-CF₃ bond results in the loss of a trifluoromethyl radical. The stability of the resulting aryl cation makes this a plausible fragmentation. |

| 103 | [C₈H₇]⁺ | Medium | Further fragmentation of the [M-CO]⁺˙ ion, potentially through rearrangement and loss of fluorinated species. |

| 77 | [C₆H₅]⁺ | Low | Represents the phenyl cation, a common fragment in the mass spectra of benzene derivatives, though less likely here without significant rearrangement. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal platform for this analysis, as the gas chromatograph separates the analyte from any potential impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.[13]

Objective: To determine the molecular weight and fragmentation pattern of 4-(Trifluoromethyl)-1-indanone using EI-MS.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 4-(Trifluoromethyl)-1-indanone (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms or equivalent) and an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at 15 °C/min to a final temperature of 280 °C.

-

Hold at 280 °C for 5 minutes. (This program is a starting point and should be optimized to ensure good peak shape and separation.)

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy allows for reproducible fragmentation and comparison with spectral libraries.[16]

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all relevant fragments.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to 4-(Trifluoromethyl)-1-indanone in the Total Ion Chromatogram (TIC).

-

Extract the mass spectrum associated with this chromatographic peak.

-

Identify the molecular ion peak (M⁺˙) at m/z 200.

-

Analyze the fragmentation pattern, identifying major fragments and their corresponding neutral losses (e.g., m/z 172 corresponding to a loss of 28 Da for CO).

-

GC-MS Analysis Workflow Diagram

Caption: Workflow for GC-MS analysis of 4-(Trifluoromethyl)-1-indanone.

References

-

2A Biotech. 4-(Trifluoromethyl)-1-indanone. [Link]

-

Alchimica. 4-(Trifluoromethyl)-1-indanone (1 x 50 mg). [Link]

-

Sloop, J. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

-

Prasad, M. V. S., et al. (2014). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry. [Link]

-

Cholewiński, G., et al. (2020). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

Sabale, P., et al. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology. [Link]

-

University of Arizona. Interpretation of mass spectra. [Link]

-

Michigan State University. Mass Spectrometry: Fragmentation. [Link]

-

Istiqomah, S. B., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Chegg. Solved: The infrared, UV, and mass spectral information... for 1-Indanone. [Link]

-

Krishnamurti, V., et al. (2018). C(sp2)–H Trifluoromethylation of enamides using TMSCF3: access to trifluoromethylated isoindolinones, isoquinolinones, 2-pyridinones and other heterocycles. Chemical Communications. [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. rjptonline.org [rjptonline.org]

- 3. C(sp2)–H Trifluoromethylation of enamides using TMSCF3: access to trifluoromethylated isoindolinones, isoquinolinones, 2-pyridinones and other heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 4-(Trifluoromethyl)-1-indanone | 68755-42-0 [sigmaaldrich.com]

- 5. 4-(Trifluoromethyl)-1-indanone, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. 4-TRIFLUOROMETHYL-1-INDANONE [m.chemicalbook.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. 4-(Trifluoromethyl)-1-indanone (1 x 50 mg) | Alchimica [shop.alchimica.cz]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Solved 2. The infrared, UV, and mass spectral information | Chegg.com [chegg.com]

- 16. uni-saarland.de [uni-saarland.de]

chemical structure and IUPAC name of 4-(Trifluoromethyl)-1-indanone

Executive Summary

4-(Trifluoromethyl)-1-indanone (CAS: 68755-42-0) is a critical bicyclic scaffold in medicinal chemistry, serving as a pharmacophore building block for kinase inhibitors, GPCR ligands, and neuroprotective agents. Its structural uniqueness lies in the trifluoromethyl group at the C4 position, which modulates lipophilicity, metabolic stability, and electronic distribution without significantly altering steric bulk compared to an isopropyl group. This guide provides a comprehensive technical analysis of its synthesis, characterization, and application in drug development.[1]

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one |

| Common Name | 4-(Trifluoromethyl)-1-indanone |

| CAS Number | 68755-42-0 |

| Molecular Formula | C₁₀H₇F₃O |

| Molecular Weight | 200.16 g/mol |

| SMILES | O=C1CCC2=C1C=CC=C2C(F)(F)F |

| InChI Key | LJVBFMQEZSEGRL-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 38–42 °C |

| Boiling Point | 67–72 °C (at 0.1 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

Structural Analysis & 3D Conformation

The 1-indanone core consists of a benzene ring fused to a five-membered cyclopentanone ring. The 4-trifluoromethyl substituent is positioned on the aromatic ring adjacent to the bridgehead carbon (C3a), creating a unique steric and electronic environment.

-

Electronic Effect: The strongly electron-withdrawing -CF₃ group at C4 deactivates the aromatic ring, making subsequent electrophilic aromatic substitutions (EAS) challenging but facilitating nucleophilic aromatic substitutions (SₙAr) if activated.

-

Conformation: The cyclopentanone ring typically adopts a "pucker" or "envelope" conformation to relieve torsional strain. The C4-CF₃ group exerts a field effect on the carbonyl group (C1), potentially influencing the pKa of the α-protons (C2) and the reactivity of the carbonyl carbon.

Synthesis Protocols

Method A: Parham Cyclization (High-Fidelity)

This method is preferred for its regioselectivity, bypassing the limitations of Friedel-Crafts acylation on deactivated rings. It utilizes a bromine-lithium exchange followed by intramolecular acylation.

Precursor: 3-(2-Bromo-6-(trifluoromethyl)phenyl)propanoic acid (or its ester/amide derivatives).

Protocol:

-

Preparation: Dissolve the bromo-precursor (1.0 equiv) in anhydrous THF under an inert atmosphere (Ar or N₂). Cool to -78 °C.

-

Lithiation: Slowly add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. The low temperature prevents Wurtz coupling and ensures selective Lithium-Halogen exchange at the C2 position.

-

Cyclization: Allow the reaction to warm to 0 °C. The organolithium intermediate attacks the carbonyl of the propionic acid side chain.

-

Quench: Quench with aqueous NH₄Cl.

-

Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) yields the target indanone.

Method B: Intramolecular Friedel-Crafts Acylation (Classical)

While direct cyclization of 3-(2-(trifluoromethyl)phenyl)propanoic acid is possible, the electron-withdrawing CF₃ group deactivates the ring, requiring harsh conditions (Superacid or Polyphosphoric Acid).

Protocol:

-

Activation: Convert 3-(2-(trifluoromethyl)phenyl)propanoic acid to the acid chloride using Thionyl Chloride (SOCl₂).

-

Cyclization: Dissolve the acid chloride in DCM. Add Aluminum Chloride (AlCl₃, 1.2 equiv) at 0 °C.

-

Reflux: Heat to reflux for 2–4 hours.

-

Note: Cyclization occurs at the unsubstituted ortho-position (C6 of the phenyl ring), which becomes C7 in the indanone numbering, placing the original C2-CF₃ group at position C4 of the indanone.

Synthesis Workflow Diagram

Caption: Comparison of Friedel-Crafts vs. Parham Cyclization pathways for 4-(Trifluoromethyl)-1-indanone synthesis.

Spectroscopic Characterization

Accurate identification relies on observing the specific coupling patterns of the aromatic protons and the diagnostic trifluoromethyl signal.

Nuclear Magnetic Resonance (NMR) Data (Representative)

| Nucleus | Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ¹H NMR | 7.95 | Doublet (d, J ≈ 7.8 Hz) | Ar-H (C7) | Deshielded by C=O and para-CF₃ |

| 7.82 | Doublet (d, J ≈ 7.8 Hz) | Ar-H (C5) | Ortho to CF₃ | |

| 7.55 | Triplet (t, J ≈ 7.8 Hz) | Ar-H (C6) | Meta to CF₃ | |

| 3.25 | Triplet (t, J ≈ 6.0 Hz) | Aliphatic (C3) | Benzylic protons | |

| 2.75 | Triplet (t, J ≈ 6.0 Hz) | Aliphatic (C2) | α-Carbonyl protons | |

| ¹⁹F NMR | -62.5 | Singlet (s) | -CF₃ | Diagnostic peak |

| ¹³C NMR | 206.5 | Singlet | C=O[2][3][4] (C1) | Carbonyl carbon |

| 124.0 | Quartet (J ≈ 272 Hz) | -CF₃ | C-F coupling | |

| 36.5 | Singlet | CH₂ (C2) | ||

| 28.0 | Singlet | CH₂ (C3) |

Mass Spectrometry (MS)[3][6][9]

-

GC-MS (EI): Molecular ion peak [M]⁺ at m/z 200 .

-

Fragmentation: Loss of CO (M-28) to give m/z 172; loss of CF₃ (M-69) is less common but possible.

Applications in Drug Discovery

The 4-(trifluoromethyl)-1-indanone scaffold is a bioisostere for 4-isopropyl-1-indanone or 4-chloro-1-indanone. Its utility stems from:

-

Metabolic Blocking: The C4 position is often a site of metabolic oxidation (hydroxylation) in unsubstituted indanones. The -CF₃ group blocks this site (CYP450 resistance), extending the half-life of the drug candidate.

-

Lipophilicity Modulation: The -CF₃ group increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active drugs (e.g., indatraline analogs).

-

Kinase Inhibition: Indanone derivatives serve as hinge-binders in kinase inhibitors. The 4-CF₃ group can occupy hydrophobic pockets (e.g., the gatekeeper region) to improve selectivity.

Safety & Handling (MSDS Summary)

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[5][6][7] |

| Eye Irritation | H319 | Causes serious eye irritation.[5][7] |

| STOT-SE | H335 | May cause respiratory irritation.[5][6][7] |

| Acute Toxicity | H302 | Harmful if swallowed.[5] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle only in a functioning fume hood to avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.

References

-

PrepChem. (n.d.). Synthesis of 4-trifluoromethyl-1-indanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21921093, 4-(Trifluoromethyl)-1-indanone. Retrieved from [Link]

-

Wojcicki, R. J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Carbonyl Reactivity of 4-(Trifluoromethyl)-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)-1-indanone is a crucial building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethyl (-CF₃) group. This guide provides a detailed examination of the carbonyl group's reactivity in this molecule. The potent electron-withdrawing nature of the -CF₃ group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide will explore the underlying electronic effects, provide comparative spectroscopic data, detail key reaction protocols, and illustrate the practical applications of this heightened reactivity in complex molecule synthesis.

Introduction: The Impact of Trifluoromethyl Substitution

The 1-indanone scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds.[1] The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, used to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[4] When appended to the 1-indanone core at the 4-position, it profoundly alters the electron density distribution across the entire molecule, with the most significant impact on the reactivity of the C1 carbonyl group. This guide serves to elucidate the principles behind this activation and provide actionable protocols for its synthetic utilization.

Electronic Profile and Spectroscopic Evidence of Carbonyl Activation

The reactivity of the carbonyl group is dictated by the electrophilicity of its carbon atom. The -CF₃ group at the 4-position exerts a strong, electron-withdrawing inductive effect (-I) through the sigma bond framework of the benzene ring.[4] This effect polarizes the aromatic system, drawing electron density away from the fused cyclopentanone ring and, consequently, from the carbonyl group. This results in a more electron-deficient, or "harder," electrophilic carbonyl carbon, significantly increasing its reactivity towards nucleophiles.[4][5]

Caption: Inductive electron withdrawal by the 4-CF₃ group enhances the electrophilicity of the C1 carbonyl carbon.

This increased electrophilicity can be quantified and observed through spectroscopic methods.

-

¹³C NMR Spectroscopy: The chemical shift of a carbonyl carbon is highly sensitive to its electronic environment.[6] A more electron-deficient carbonyl carbon is less shielded and resonates further downfield (higher ppm).

-

Infrared (IR) Spectroscopy: The stretching frequency (ν) of the C=O bond is also affected. Electron withdrawal strengthens the double bond character, shifting the absorption to a higher wavenumber (cm⁻¹).

| Compound | Carbonyl ¹³C Shift (ppm, approx.) | Carbonyl IR Stretch (cm⁻¹, approx.) |

| 1-Indanone | ~207 | ~1710 |

| 4-(Trifluoromethyl)-1-indanone | > 207 (predicted downfield shift) | > 1710 (predicted higher frequency) |

| Note: Exact experimental values can vary with solvent and instrumentation. The trend indicates increased electrophilicity. |

Key Carbonyl Reactions & Methodologies

The enhanced electrophilicity of 4-(trifluoromethyl)-1-indanone makes it an excellent substrate for a variety of nucleophilic addition reactions.

Reduction to 4-(Trifluoromethyl)-1-indanol

The reduction of the carbonyl is a fundamental transformation. Due to its activated nature, milder reducing agents can often be employed compared to less electrophilic ketones.

Experimental Protocol: Sodium Borohydride Reduction

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethyl)-1-indanone (1.0 eq) and methanol (MeOH) as the solvent (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize potential side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. Vigorous gas evolution (H₂) may be observed.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

-

Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude 4-(trifluoromethyl)-1-indanol can be purified by flash column chromatography on silica gel.

Scientist's Note: The choice of NaBH₄ in MeOH provides excellent chemoselectivity for the ketone. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but require anhydrous conditions and a more cautious work-up procedure.

Nucleophilic Addition of Organometallic Reagents

The reaction with Grignard or organolithium reagents is a powerful C-C bond-forming reaction, creating tertiary alcohols. The high electrophilicity of the ketone facilitates this addition.

Caption: General workflow for the Grignard addition to 4-(trifluoromethyl)-1-indanone.

Experimental Protocol: Grignard Reaction

-

Setup: Dissolve 4-(trifluoromethyl)-1-indanone (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under a nitrogen or argon atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Low temperature is crucial to prevent enolization of the ketone and potential side reactions.

-

Reagent Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, solution in THF/Et₂O) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring by TLC.

-

Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting tertiary alcohol by flash column chromatography.

Causality Note: The highly electrophilic nature of trifluoromethyl ketones makes them excellent substrates for these additions.[7] However, this same property can also make the resulting tertiary trifluoromethyl alcohol prone to elimination under acidic conditions. Therefore, a non-acidic quench (NH₄Cl) is preferred over acids like HCl.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. The activated carbonyl of 4-(trifluoromethyl)-1-indanone readily forms this intermediate.

Experimental Protocol: Two-Step Reductive Amination

-

Iminium Formation: In a round-bottom flask, combine 4-(trifluoromethyl)-1-indanone (1.0 eq), a primary or secondary amine (1.1 eq), and a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). Add a catalytic amount of acetic acid (AcOH) to facilitate iminium ion formation. Stir at room temperature for 1-2 hours.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). This reagent is selective for the iminium ion in the presence of the remaining ketone.

-

Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude amine product can be purified by column chromatography or crystallization.

Caption: Key steps in the reductive amination of 4-(trifluoromethyl)-1-indanone.

Applications in Drug Development

The activated carbonyl of 4-(trifluoromethyl)-1-indanone makes it a valuable intermediate for synthesizing complex, biologically active molecules. Its derivatives are explored in various therapeutic areas. The ability to readily form new C-C and C-N bonds at the C1 position allows for the rapid generation of diverse chemical libraries for screening. For instance, derivatives of fluorinated indanones are investigated for their potential as enzyme inhibitors, where the trifluoromethyl group can enhance binding and metabolic stability.[8][9] The indanone core itself is a key component in many pharmaceutical agents, and the 4-CF₃ substitution provides a powerful tool for fine-tuning the properties of new drug candidates.[1][10]

Conclusion

The presence of a trifluoromethyl group at the 4-position of the 1-indanone scaffold is not a passive modification. It is a deliberate design choice that powerfully activates the C1 carbonyl group towards nucleophilic attack. This activation, driven by a strong inductive effect, is observable through spectroscopic shifts and translates into enhanced reactivity in key synthetic transformations like reductions, organometallic additions, and reductive aminations. For the research scientist and drug development professional, understanding and leveraging this inherent reactivity is key to efficiently synthesizing novel and complex molecular architectures with potential therapeutic value.

References

-

Title: Superelectrophiles and the effects of trifluoromethyl substituents. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Dramatic Change of Carbonyl Oxide Reactivity by the Potent Electron-Withdrawing Trifluoromethyl Group. Source: PubMed URL: [Link]

-

Title: Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Source: Henry Rzepa's Blog - Imperial College London URL: [Link]

-

Title: Synthesis of 1-indanones with a broad range of biological activity. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. Source: ACS Publications URL: [Link]

-

Title: Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis. Source: Royal Society of Chemistry URL: [Link]

-

Title: Chem 117 Reference Spectra Spring 2011. Source: Unknown URL: [Link]

-

Title: Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Source: Organic Syntheses URL: [Link]

-

Title: Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features in Inventing the Fluorine Future. Source: ResearchGate URL: [Link]

-

Title: 13C NMR spectroscopy. Source: Unknown URL: [Link]

-

Title: 13C NMR Spectroscopy. Source: Unknown URL: [Link]

-

Title: 13 Spectroscopy. Source: Oxford Learning Link URL: [Link]

-

Title: 13C NMR Chemical Shift. Source: Oregon State University URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI URL: [Link]

-

Title: Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Source: MDPI URL: [Link]

-

Title: Nucleophilic Addition of Benzylboronates to Activated Ketones. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: PubMed URL: [Link]

-

Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Source: PubMed URL: [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dramatic Change of Carbonyl Oxide Reactivity by the Potent Electron-Withdrawing Trifluoromethyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluoromethylated Indanones: Emerging Scaffolds in Drug Discovery

The following technical guide provides an in-depth analysis of the biological potential of trifluoromethylated indanones, synthesizing current pharmacological data with medicinal chemistry principles.

Technical Guide & Whitepaper

Executive Summary

The indan-1-one (indanone) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from acetylcholinesterase (AChE) inhibitors (e.g., Donepezil) to anticancer agents (e.g., Indanocine). The strategic incorporation of a trifluoromethyl (

This guide analyzes the potential biological activities of trifluoromethylated indanones, focusing on their application as tubulin polymerization inhibitors, neuroprotective agents, and antimicrobial scaffolds. It provides researchers with actionable SAR (Structure-Activity Relationship) insights and validated experimental protocols.

The Fluorine Effect in Indanone Scaffolds

The introduction of a

-

Lipophilicity (

): The high lipophilicity of the -

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks metabolic hotspots (e.g., preventing hydroxylation at the C5 or C6 positions), prolonging the drug's half-life.

-

Bioisosterism: The

group acts as a bioisostere for isopropyl or methyl groups but with inverted electronic properties (strong electron-withdrawing nature), often creating stronger hydrophobic interactions within enzyme pockets.

Core Biological Activities[1][2]

Anticancer Activity: Tubulin Polymerization Inhibition

The most well-characterized potential of functionalized indanones lies in their ability to disrupt microtubule dynamics.

-

Mechanism of Action: Trifluoromethylated indanones, particularly 3-aryl derivatives, target the colchicine-binding site of

-tubulin. The bulky, hydrophobic -

Cellular Effect: This inhibition leads to cell cycle arrest at the G2/M phase , followed by the induction of apoptosis via the mitochondrial pathway (upregulation of Bax, downregulation of Bcl-2).

-

Synergy: Derivatives fused with spiro-isoxazoline rings (often bearing

groups) have shown dual activity, inhibiting both tubulin polymerization and COX-2 , an enzyme overexpressed in colorectal and breast cancers.

Neuroprotective Activity: MAO-B and AChE Inhibition

Indanones are intrinsic to neuropharmacology. Trifluoromethylation enhances this by improving CNS penetration.

-

MAO-B Inhibition: Fluorinated indanones have been synthesized as Positron Emission Tomography (PET) imaging agents for Monoamine Oxidase B (MAO-B).[1] The

group increases selectivity for MAO-B over MAO-A, reducing hypertensive crisis risks associated with non-selective inhibition. -

Alzheimer’s Disease: Analogues of Donepezil utilizing a trifluoromethyl-indanone core exhibit nanomolar inhibition of AChE. The electron-withdrawing

group alters the pKa of the carbonyl oxygen, potentially strengthening hydrogen bonding within the enzyme's peripheral anionic site (PAS).

Antimicrobial Potential

While less explored than cancer, the "trifluoromethyl ketone" motif embedded within the indanone structure possesses inherent antimicrobial properties.

-

Bacterial Membrane Disruption: The lipophilic nature of the

-indanone facilitates insertion into bacterial cell membranes, disrupting the proton motive force. -

Efflux Pump Evasion: Highly lipophilic fluorinated compounds are often poor substrates for bacterial efflux pumps, retaining potency against multi-drug resistant (MDR) Gram-positive strains like S. aureus.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical substitution points on the indanone core and their impact on biological activity.

Caption: SAR Map of Trifluoromethylated Indanones highlighting the C5/C6 positions as critical sites for metabolic stabilization and lipophilic enhancement.

Mechanism of Action: Apoptotic Signaling[2]

This workflow describes the cellular cascade triggered by trifluoromethylated indanone derivatives in cancer cells.

Caption: Pharmacodynamic pathway of CF3-Indanones inducing apoptosis via tubulin destabilization.

Experimental Protocols

General Synthesis: Intramolecular Friedel-Crafts Cyclization

This is the standard route for accessing the trifluoromethyl-indanone core.

-

Reagents: 3-(Trifluoromethyl)cinnamic acid (or related hydrocinnamic acid), Thionyl Chloride (

), Aluminum Chloride ( -

Acid Chloride Formation: Dissolve the cinnamic acid derivative in dry DCM. Add excess

and catalytic DMF. Reflux for 2 hours. Evaporate solvent to yield the acid chloride. -

Cyclization: Redissolve the residue in dry DCM. Cool to 0°C. Add anhydrous

(1.2 equiv) portion-wise. -

Reaction: Stir at room temperature for 4–12 hours (monitor by TLC). The electron-withdrawing

group may require longer reaction times or elevated temperatures (reflux) compared to non-fluorinated analogs. -

Quench: Pour mixture over ice/HCl. Extract with DCM. Wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Tubulin Polymerization Assay

To validate the mechanism of action as a microtubule inhibitor.

-

Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

-

Incubation: Prepare 96-well plate with tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 1 mM GTP. -

Treatment: Add test compound (CF3-indanone) at varying concentrations (e.g., 1–50

). Use Colchicine (5 -

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.

-

Analysis: A reduction in the

of the polymerization curve compared to vehicle (DMSO) indicates inhibition.

In Vitro Cytotoxicity (MTT Assay)

Standard screen for antiproliferative potency.

-

Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h. -

Dosing: Treat with serial dilutions of the trifluoromethylated indanone for 48h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Comparative Activity Data

The following table summarizes literature values for indanone derivatives, highlighting the potency shift often observed with fluorination or similar bioisosteric modifications.

| Compound Class | Target | Cell Line / Assay | Activity ( | Notes |

| Indanocine | Tubulin | MDR Cancer Cells | ~10 - 50 nM | Potent apoptosis inducer in stationary phase cells [1]. |

| CF3-Isoxazole-Indanone | COX-2 | Enzymatic Assay | 0.03 | High selectivity due to hydrophobic pocket binding [2]. |

| Donepezil (Indanone core) | AChE | Enzyme Inhibition | 5.7 nM | Reference standard; fluorinated analogs show altered kinetics [3]. |

| 6-CF3-Indanone | Synthetic | Intermediate | N/A | Key precursor for bioactive naphthols [4]. |

References

-

Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. Journal of the National Cancer Institute. Link

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition. Bioorganic & Medicinal Chemistry. Link

-

Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry. Link

-

Synthesis of halogenated naphthols and studies towards the total synthesis of jerantinine E. Dissertation, LMU Munich. Link

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Link

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. Link

Sources

The Strategic Incorporation of Trifluoromethyl Groups in Indanone Scaffolds: A Technical Guide

Executive Summary

The indanone moiety (2,3-dihydro-1H-inden-1-one) represents a "privileged structure" in medicinal chemistry, serving as a rigid core for varying pharmacophores targeting neurodegenerative pathways (MAO-B, AChE) and oncology targets (tubulin, VEGF). The strategic incorporation of a trifluoromethyl group (

The

This guide details the mechanistic role, synthetic pathways, and biological validation of trifluoromethyl-indanone derivatives, designed for researchers optimizing lead compounds.

Part 1: Physicochemical & Pharmacological Impact[1][2]

Metabolic Stability and Bioavailability

The C–F bond is the strongest single bond in organic chemistry (

-

Mechanism: Substitution of hydrogen with

at these positions sterically and electronically inhibits the formation of the arene oxide intermediate required for oxidative metabolism. -

Outcome: Extended half-life (

) and improved oral bioavailability.

Electronic Modulation and Binding Affinity

The

-

Acidity: It increases the acidity of the